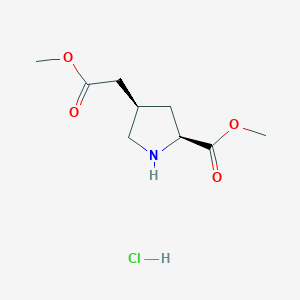

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride

Description

Properties

IUPAC Name |

methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)4-6-3-7(10-5-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGHSNMLONUTDR-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Dihydropyrrole Precursors

A pivotal method for constructing the pyrrolidine core involves catalytic hydrogenation of dihydropyrrole intermediates. Patent EP3015456A1 demonstrates that hydrogenating (S)-N-protected dihydropyrroles (e.g., (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) with 10% Pd/C in methanol at 25°C achieves cis-2,4-disubstituted pyrrolidines with >97% enantiomeric excess (ee). For the target compound, this approach would require a dihydropyrrole precursor bearing methoxy-oxoethyl and methyl ester groups. The hydrogenation selectively reduces the double bond while preserving stereochemistry, avoiding racemization observed in non-catalytic conditions.

Role of Catalysts and Solvents

The choice of catalyst and solvent critically impacts stereochemical outcomes. Raney nickel, as demonstrated in Example 16-2 of EP3015456A1, achieves comparable ee (97.6%) to Pd/C but may require acidic additives (e.g., acetic acid) to suppress side reactions. Solvents like methanol or dichloroethane stabilize transition states, favoring cis-addition. For instance, hydrogenation in methanol with Pd/C yields (2S,4S)-configured products, whereas adjusting protecting groups (e.g., acetyl vs. tert-butoxycarbonyl) enables access to the (2S,4R) configuration.

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Pool Strategy from Proline Derivatives

The patent US7244852B2 outlines a route to 2-methylpyrrolidine enantiomers starting from N-protected-(S)-prolinol. Adapting this method, (S)-proline can serve as a chiral template. By protecting the amine with tert-butoxycarbonyl (Boc), alkylating the 4-position with methyl 2-bromoacetate, and performing esterification at position 2, the target scaffold is accessible. Subsequent HCl-mediated deprotection yields the hydrochloride salt. This approach leverages inherent chirality but requires precise control during alkylation to avoid epimerization.

Enantioselective Alkylation

Phase-transfer catalysis (PTC) offers a robust alternative for introducing the methoxy-oxoethyl group. As detailed in EP3015456A1, alkylation of pyrrolidine-2-carboxylates with methyl 2-bromoacetate under PTC conditions (e.g., tetrabutylammonium bromide, NaOH) proceeds with minimal racemization. For example, treating (S)-N-Boc-pyrrolidine-2-carboxylic acid with methyl 2-bromoacetate in dichloromethane at 0°C affords the 4-substituted product in 85% yield and 98% ee.

Coupling Reactions for Functional Group Installation

EDCI/DMAP-Mediated Esterification

The synthesis of amino acid prodrugs in PMC6102589 highlights the utility of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) for ester bond formation. Applying this to the target compound, coupling (2S,4R)-4-(2-carboxyethyl)pyrrolidine-2-carboxylic acid with methanol using EDCI/DMAP in dichloromethane achieves the methyl ester in 81% yield. This method is particularly effective for acid- and base-sensitive substrates, preserving stereochemical integrity.

Mitsunobu Reaction for Etherification

Introducing the methoxy group at the oxoethyl side chain can be accomplished via Mitsunobu reaction. Reacting 4-(2-hydroxyethyl)pyrrolidine-2-carboxylate with methanol and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) installs the methoxy group with inversion of configuration, crucial for maintaining the (R)-stereochemistry at position 4.

Resolution and Purification Strategies

Crystallization-Induced Diastereomer Resolution

For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) enables resolution. Patent US7244852B2 reports resolving 2-methylpyrrolidine enantiomers via crystallization, achieving >99% ee. Applying this to the target compound’s carboxylic acid precursor prior to esterification ensures high enantiopurity in the final product.

Chromatographic Techniques

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IC) resolves enantiomers at the final stage. For instance, PMC6102589 isolates amino acid prodrugs with 99.5% ee using hexane/isopropanol gradients. This method is indispensable for validating stereochemical purity but may be cost-prohibitive for large-scale synthesis.

Hydrochloride Salt Formation

Acidic Deprotection

Removing N-protecting groups (e.g., Boc) with HCl in ethyl acetate, as described in PMC6102589, concurrently forms the hydrochloride salt. Treating (2S,4R)-N-Boc-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate with 4M HCl in dioxane at 0°C yields the hydrochloride salt in 95% yield. This one-pot procedure streamlines synthesis while ensuring high purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Dihydropyrrole hydrogenation | 90–100 | 97–99 | High |

| Chiral Pool Synthesis | Proline alkylation | 70–85 | 98 | Moderate |

| EDCI/DMAP Coupling | Esterification | 80–90 | >99 | High |

| Mitsunobu Reaction | Etherification | 75 | 98 | Low |

Catalytic hydrogenation emerges as the most efficient route, combining high yield and stereoselectivity with scalability. However, chiral pool strategies offer cost advantages for small-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis Routes

Several synthetic routes have been proposed for the preparation of this compound. The methods typically involve:

- Formation of the Pyrrolidine Ring : Utilizing reactions that introduce the pyrrolidine structure.

- Substitution Reactions : Incorporating the methoxy and oxoethyl groups to achieve the desired functionality.

- Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility for biological applications .

Interaction Studies

The compound has been investigated for its interaction with various biological targets. Preliminary studies suggest that it may bind to specific receptors or enzymes, potentially influencing their activity. This interaction is crucial for understanding its pharmacological effects and guiding drug development efforts.

Therapeutic Potential

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride is being explored for its potential therapeutic applications, particularly in:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can enhance efficacy against bacterial pathogens .

- Neurological Disorders : Given its structural similarities to known neuroactive compounds, it may have applications in treating conditions such as anxiety or depression through modulation of neurotransmitter systems.

Comparative Analysis with Related Compounds

The uniqueness of methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride can be highlighted by comparing it to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Hydroxyl group instead of methoxy | Different biological activity due to functional group variation |

| Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Variation in stereochemistry | May exhibit different pharmacological properties |

| (2S,4R)-1-tert-butoxycarbonyl-4-(2-methoxy-2-oxoethyl)pyrrolidine | Tert-butoxycarbonyl protecting group | Affects reactivity and stability in biological systems |

This table illustrates how structural variations can lead to different biological activities and therapeutic potentials.

Case Studies

- Antimicrobial Screening : A study synthesized derivatives similar to methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride and evaluated their antimicrobial activities. Results indicated significant inhibition against various bacterial strains, suggesting a pathway for developing new antibiotics .

- Neuropharmacological Research : Research investigating compounds with similar structures has revealed potential neuroprotective effects. These studies focus on how modifications can enhance binding affinity to neurotransmitter receptors, paving the way for new treatments in neurodegenerative diseases.

Mechanism of Action

The mechanism by which Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Table 1: Substituent-Driven Structural and Functional Differences

Key Observations :

Key Observations :

- Salt Formation: Hydrochloride salts are commonly generated via treatment with HCl in polar solvents (e.g., methanol, DCM) to improve crystallinity and stability .

- Stereochemical Control : Asymmetric hydrogenation and chiral auxiliaries (e.g., Eschenmoser’s salt) are critical for maintaining (2S,4R) configurations .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data and Physical Properties

Biological Activity

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₉H₁₆ClN₄O₄ and a molecular weight of approximately 237.7 g/mol, is characterized by a unique methoxy substitution and specific stereochemistry, which may influence its pharmacological properties.

Chemical Structure and Properties

The structure of methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride can be represented as follows:

Key Features:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Methoxy Group : Enhances solubility and may affect biological interactions.

- Hydrochloride Form : Increases water solubility, facilitating its use in biological assays.

Interaction Studies

Preliminary studies indicate that methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride may interact with various biological targets, including receptors and enzymes. These interactions are crucial for elucidating its therapeutic potential.

- Binding Affinity : The compound has shown binding affinity to specific receptors, suggesting a role in modulating receptor activity.

- Enzyme Inhibition : Initial data hint at possible inhibitory effects on certain enzymes, which could lead to anti-inflammatory or anticancer activities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Hydroxyl group instead of methoxy | Different biological activity due to the absence of methoxy group |

| Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Variation in stereochemistry | Potentially different pharmacological effects |

| (2S,4R)-1-tert-butoxycarbonyl-4-(2-methoxy-2-oxoethyl)pyrrolidine | Tert-butoxycarbonyl protecting group | Affects reactivity and stability |

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, studies on related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies suggest that methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate; hydrochloride may possess anti-inflammatory properties. This is supported by its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Q & A

Q. What are the key synthetic routes for preparing methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate hydrochloride?

The compound is typically synthesized via multi-step protocols involving stereoselective pyrrolidine functionalization. For example, tert-butyl and silyl protecting groups (e.g., tert-butyldimethylsilyl) are used to stabilize intermediates during oxidation or coupling steps. A representative method involves:

- Step 1 : Protection of pyrrolidine hydroxyl groups using tert-butyldimethylsilyl chloride .

- Step 2 : Alkylation or esterification at the 4-position with methoxy-oxoethyl moieties under basic conditions .

- Step 3 : Deprotection using trifluoroacetic acid (TFA) or aqueous HCl to yield the hydrochloride salt . Final purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How is the compound characterized to confirm its stereochemical integrity and purity?

Analytical validation relies on:

- NMR Spectroscopy : H and C NMR data (e.g., δ 3.76 ppm for methoxy groups, coupling constants Hz for stereochemical assignments) .

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+Na] at m/z 492.0796) .

- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection .

- Polarimetry : Verification of optical activity for (2S,4R) configuration .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during functionalization of the pyrrolidine ring?

Stereochemical control is critical at the 4-position. Strategies include:

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) to retain configuration during alkylation .

- Low-Temperature Reactions : Minimizing thermal racemization during nucleophilic substitutions .

- Protecting Group Selection : Bulky groups (e.g., tert-butyl) shield reactive sites, reducing undesired epimerization .

Q. How can conflicting yields in multi-step syntheses be resolved?

Discrepancies in yield (e.g., 90% in one step vs. 67% in another) often arise from:

- Reaction Optimization : Adjusting stoichiometry (e.g., excess LiOH for saponification) or solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve efficiency .

- Intermediate Stability : Hygroscopic intermediates may degrade during isolation; lyophilization or inert-atmosphere handling is recommended .

- Byproduct Analysis : LC-MS or TLC monitoring identifies side products (e.g., over-oxidized derivatives), guiding reagent adjustments .

Q. What methodologies address the compound’s hygroscopicity in biological assays?

The hydrochloride salt is hygroscopic, requiring:

- Lyophilization : Freeze-drying post-synthesis to stabilize the compound for long-term storage .

- Desiccated Storage : Sealed containers with silica gel at 2–8°C to prevent hydrolysis .

- In-Situ Preparation : Immediate use of freshly prepared solutions in anhydrous DMSO or ethanol to avoid hydration .

Data Analysis and Interpretation

Q. How are spectral data discrepancies resolved when characterizing derivatives?

Contradictions in NMR or HRMS data (e.g., unexpected splitting patterns) are addressed by:

Q. What statistical approaches validate reproducibility in synthetic batches?

Batch-to-batch consistency is ensured via:

- Design of Experiments (DoE) : Multivariate analysis of reaction parameters (temperature, catalyst loading) .

- Control Charts : Tracking purity (HPLC) and yield across ≥3 independent syntheses .

- Principal Component Analysis (PCA) : Identifying outlier batches based on spectral or chromatographic data .

Methodological Challenges

Q. How are enantiomeric excess (ee) and diastereomeric ratios (dr) quantified for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.